2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid
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Overview
Description
2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrazolo[1,5-a]pyrazine ring fused with a cycloheptane ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid typically involves multi-step organic reactionsThe final step involves the addition of the acetic acid moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale .
Chemical Reactions Analysis
Types of Reactions
2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and alkylated versions. These derivatives can have different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives and cycloheptane-fused heterocycles. Examples include:
- Pyrazolo[3,4-b]pyridines
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Uniqueness
What sets 2-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)acetic acid apart is its unique combination of a pyrazolo[1,5-a]pyrazine ring with a cycloheptane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H15N3O3 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-(3-oxo-4,7,8-triazatricyclo[7.5.0.02,7]tetradeca-1,5,8-trien-4-yl)acetic acid |
InChI |
InChI=1S/C13H15N3O3/c17-11(18)8-15-6-7-16-12(13(15)19)9-4-2-1-3-5-10(9)14-16/h6-7H,1-5,8H2,(H,17,18) |
InChI Key |
XJCXWLPCMYAKMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C3C(=O)N(C=CN3N=C2CC1)CC(=O)O |
Origin of Product |
United States |
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